molecular formula C10H9Cl2N B3421507 3-(Chloromethyl)quinoline hydrochloride CAS No. 21863-56-9

3-(Chloromethyl)quinoline hydrochloride

Cat. No. B3421507
CAS RN: 21863-56-9
M. Wt: 214.09 g/mol
InChI Key: KZLDLNZHGOGVAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Chloromethyl)quinoline hydrochloride is a chemical compound with the molecular formula C10H9Cl2N . It has a molecular weight of 214.09 and 177.63 . The compound is in solid form .


Synthesis Analysis

Quinolines can be synthesized from α,β-unsaturated aldehydes . This process involves a sequence of reactions starting with the Michael (1,4-) addition of the aniline nitrogen to propenal, followed by electrophilic aromatic substitution, and subsequent dehydration and oxidation to give quinoline . The synthesis of quinolines has been summarized for the first time, highlighting the advances in this area over the past 15 years .


Molecular Structure Analysis

The InChI code for 3-(Chloromethyl)quinoline is 1S/C10H8ClN/c11-6-8-5-9-3-1-2-4-10(9)12-7-8/h1-5,7H,6H2 . This code provides a specific string of characters that represents the molecular structure of the compound.


Chemical Reactions Analysis

Quinolines can undergo various transformations due to the presence of the double ring structure and a heteroatom (N) in their molecules. Examples of these transformations include alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, and annulation with additional cycles .


Physical And Chemical Properties Analysis

This compound is a light cream powder . It has a melting point range of 183 - 187 °C / 361.4 - 368.6 °F .

Scientific Research Applications

  • Anticancer Potential : A study on a tri-quinoline compound synthesized from 2-chloro-3,6-dimethyl quinoline and 8-hydroxy quinoline showed significant cytotoxicity in human cervical cancer cell lines (HeLa) (Gayathri et al., 2017).

  • Corrosion Inhibition : 5-(chloromethyl)-8-quinolinol hydrochloride demonstrated a significant inhibition effect on steel corrosion in hydrochloric acid solution, acting as a mixed-type inhibitor (Faydy et al., 2016).

  • Chemical Reactions and Transformations : Investigations into 2-(dimethylcarbamoyl)quinolines revealed photochemical reactions leading to various quinoline derivatives, influenced by different conditions and substitution patterns (Ono & Hata, 1983).

  • Synthetic Applications : A Friedländer synthesis study showed the production of 2-(a-Chloroalkyl)quinoline derivatives from 2-aminoacetophenone and 2-aminobenzophenone, indicating the compound's utility in complex organic syntheses (Degtyarenko et al., 2007).

  • Antimicrobial Properties : Quinoline-2(1H)-thione, a potential antithyroid drug, showed the ability to form charge-transfer complexes and was studied for its interactions with molecular iodine (Chernov'yants et al., 2015).

  • Bioimaging Applications : A novel quinoline fluorescent probe designed for the detection of Al(III) ions showed potential for bioimaging in living cells, plant tissues, and zebrafish, demonstrating the compound's applicability in biological research (Lu et al., 2021).

Mechanism of Action

Safety and Hazards

This compound is considered hazardous. It is harmful if swallowed, causes skin irritation, serious eye irritation, may cause an allergic skin reaction, and may cause respiratory irritation . It should be handled with care, avoiding ingestion, skin contact, and inhalation .

Future Directions

Quinolines have a wide range of applications in medicinal, bioorganic, agrochemical, and industrial chemistry . The development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives and the improvement of existing synthetic methods represents an urgent challenge . Therefore, future research may focus on these areas.

properties

IUPAC Name

3-(chloromethyl)quinoline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN.ClH/c11-6-8-5-9-3-1-2-4-10(9)12-7-8;/h1-5,7H,6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZLDLNZHGOGVAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)CCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

21863-56-9
Record name 3-(chloromethyl)quinoline hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Chloromethyl)quinoline hydrochloride
Reactant of Route 2
Reactant of Route 2
3-(Chloromethyl)quinoline hydrochloride
Reactant of Route 3
3-(Chloromethyl)quinoline hydrochloride
Reactant of Route 4
Reactant of Route 4
3-(Chloromethyl)quinoline hydrochloride
Reactant of Route 5
Reactant of Route 5
3-(Chloromethyl)quinoline hydrochloride
Reactant of Route 6
3-(Chloromethyl)quinoline hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.